8-benzoyl-6-(4-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzoyl group, a methoxybenzyl group, and a dioxinoquinolinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . The presence of multiple aromatic rings suggests that the compound could have a planar structure, which might be important for its chemical properties and interactions with other molecules.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzoyl group could participate in acylation reactions, and the methoxy group could be involved in ether cleavage or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar groups like the methoxy group and the carbonyl group in the benzoyl group .Scientific Research Applications
Organic Synthesis and Material Science
One area of application is in the synthesis of complex organic molecules and materials. For instance, the synthesis of isoaaptamine analogues, which are potent inhibitors of protein kinase C (PKC), demonstrates the utility of related quinoline derivatives in medicinal chemistry (Walz & Sundberg, 2000). Similarly, photochromic molecules derived from quinoline and naphthyridine series, like QC1 and QC18a, showcase the potential in developing materials with photo-responsive properties (Aloïse et al., 2006).
Photochemistry
The study of photoenolizable ketones in quinoline and 1,8-naphthyridine series, including compounds such as QC1 and QC18a, elucidates the photochemical mechanisms that could be crucial for designing photoresponsive materials (Aloïse et al., 2006). This research indicates the potential of quinoline derivatives in the development of new photonic and electronic devices by harnessing their photochromic performances.
Medicinal Chemistry
The structural motifs present in "8-benzoyl-6-(4-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one" are reminiscent of bioactive compounds that exhibit various pharmacological activities. For example, derivatives of quinoline have been synthesized for their potential antimalarial and anticancer properties (Rice, 1976). The synthesis and evaluation of these derivatives highlight the ongoing interest in quinoline derivatives as a scaffold for drug development.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-benzoyl-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-30-19-9-7-17(8-10-19)15-27-16-21(25(28)18-5-3-2-4-6-18)26(29)20-13-23-24(14-22(20)27)32-12-11-31-23/h2-10,13-14,16H,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZKFZTDCVWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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